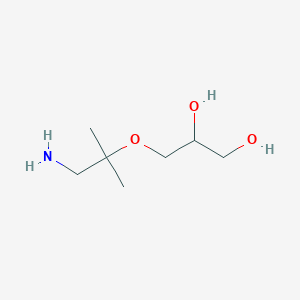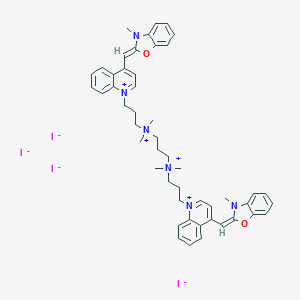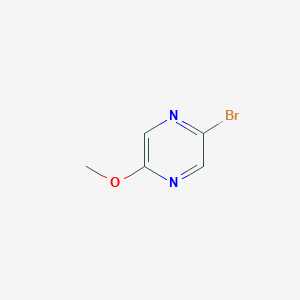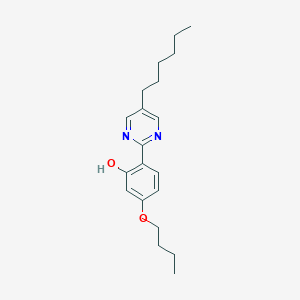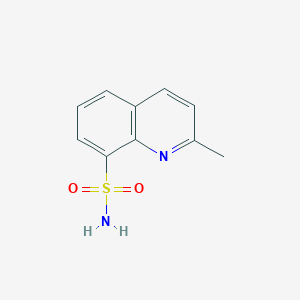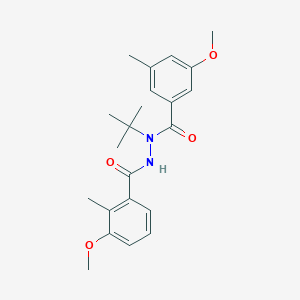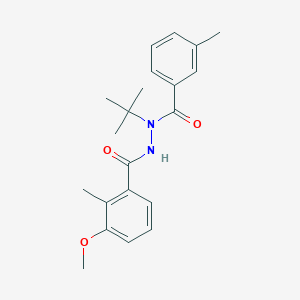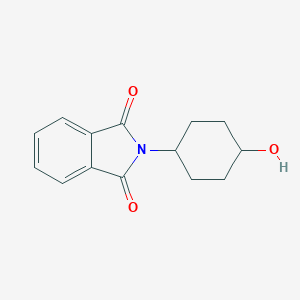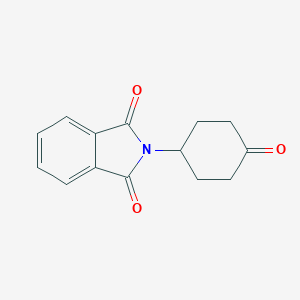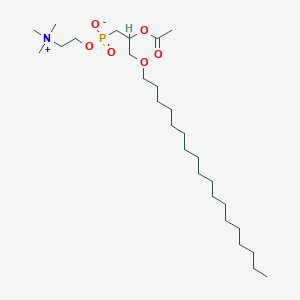
Acodpr-PC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acodpr-PC is a phosphatidylcholine (PC) derivative that has gained attention in scientific research for its potential applications in various fields. PC is a major component of cell membranes and is involved in several physiological functions, including cell signaling, membrane fluidity, and lipid metabolism. Acodpr-PC is a modified form of PC that has been synthesized through a specific method and has shown promising results in scientific research.
Applications De Recherche Scientifique
Acodpr-Acodpr-PC has shown potential applications in various scientific research fields, including neuroscience, cancer research, and drug delivery systems. In neuroscience, Acodpr-Acodpr-PC has been shown to improve cognitive function and memory in animal models. In cancer research, Acodpr-Acodpr-PC has been investigated for its potential to inhibit tumor growth and induce apoptosis in cancer cells. In drug delivery systems, Acodpr-Acodpr-PC has been used as a carrier for targeted drug delivery to specific tissues and organs.
Mécanisme D'action
The mechanism of action of Acodpr-Acodpr-PC is not fully understood, but it is believed to involve the modulation of cell signaling pathways and the regulation of membrane fluidity. Acodpr-Acodpr-PC has been shown to interact with specific receptors and enzymes in cells, leading to changes in cellular processes. The modification of the Acodpr-PC molecule in Acodpr-Acodpr-PC may also play a role in its mechanism of action.
Effets Biochimiques Et Physiologiques
Acodpr-Acodpr-PC has been shown to have several biochemical and physiological effects in scientific research. It has been shown to improve cognitive function and memory, inhibit tumor growth, and induce apoptosis in cancer cells. Acodpr-Acodpr-PC has also been shown to modulate lipid metabolism and improve insulin sensitivity in animal models. However, the exact mechanisms underlying these effects are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
Acodpr-Acodpr-PC has several advantages for lab experiments, including its potential applications in various scientific research fields and its ability to modulate cell signaling pathways and membrane fluidity. However, there are also limitations to its use, including the complexity of its synthesis method and the need for high-quality and pure product for reliable results.
Orientations Futures
There are several future directions for research on Acodpr-Acodpr-PC. One direction is to further investigate its potential applications in drug delivery systems, particularly for targeted drug delivery to specific tissues and organs. Another direction is to investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to understand the exact mechanisms underlying the biochemical and physiological effects of Acodpr-Acodpr-PC.
Méthodes De Synthèse
Acodpr-Acodpr-PC is synthesized through a specific method that involves the reaction of Acodpr-PC with a specific reagent. The synthesis process results in the modification of the Acodpr-PC molecule, leading to the formation of Acodpr-Acodpr-PC. The synthesis method is complex and requires specific conditions to achieve the desired product. The purity and quality of the product are crucial for its scientific research applications.
Propriétés
Numéro CAS |
144260-35-5 |
|---|---|
Nom du produit |
Acodpr-PC |
Formule moléculaire |
C28H58NO6P |
Poids moléculaire |
535.7 g/mol |
Nom IUPAC |
(2-acetyloxy-3-octadecoxypropyl)-[2-(trimethylazaniumyl)ethoxy]phosphinate |
InChI |
InChI=1S/C28H58NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-33-25-28(35-27(2)30)26-36(31,32)34-24-22-29(3,4)5/h28H,6-26H2,1-5H3 |
Clé InChI |
AJZRMPSMVSGLEG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCC(CP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOCC(CP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
Synonymes |
(2-acetoxy-3-octadecyloxy)propyl-1-phosphocholine (2-acetoxy-3-octadecyloxy)propyl-1-phosphonocholine AcODPr-PC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



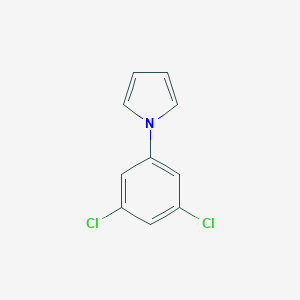
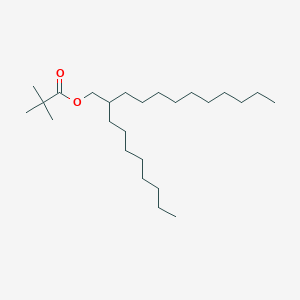
![1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone](/img/structure/B117201.png)
![ethyl 4-[(2S)-2-(dimethylamino)-3-methoxy-3-oxopropyl]-2-ethoxycarbonylsulfanylimidazole-1-carboxylate](/img/structure/B117202.png)
